2-Chloropyrido[2,3-d]pyridazin-5(6H)-one
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Overview
Description
2-Chloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyridazinone structure . Another approach includes the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrido[2,3-d]pyridazin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Chloropyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes and receptors.
Materials Science: The compound is explored for its use in the development of fluorescent materials for high-performance organic light-emitting diodes (OLEDs).
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrido[2,3-b]pyrazines: These compounds are used in materials science for their fluorescent properties.
Uniqueness
2-Chloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with diverse properties. This versatility makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-2-1-4-5(10-6)3-9-11-7(4)12/h1-3H,(H,11,12) |
InChI Key |
OSZAYIOXBZZPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NN=C2)Cl |
Origin of Product |
United States |
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